molecular formula C17H18O3S B3102005 4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid CAS No. 1410122-92-7

4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid

Cat. No. B3102005
CAS RN: 1410122-92-7
M. Wt: 302.4
InChI Key: RKBGGZPGILWJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid” is a complex organic compound. It has a molecular formula of C17H18O4 and a molecular weight of 286.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The specific synthesis pathway for this compound would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of “4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid” would be based on its molecular formula, C17H18O4. It would likely involve a benzene ring substituted with a methylbenzyl group, a sulfanyl group, an ethoxy group, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid” would likely involve the functional groups present in the molecule. These could include reactions at the benzylic position , as well as reactions involving the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid” would be determined by its molecular structure. Its molecular weight is 286.32 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Mechanism of Action

The mechanism of action of “4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid” would depend on its intended use. As it is used for research purposes , its mechanism of action could vary depending on the specific research context.

Safety and Hazards

As with any chemical compound, “4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid” should be handled with care. It is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information would be provided in the compound’s Safety Data Sheet (SDS).

properties

IUPAC Name

4-[2-[(3-methylphenyl)methylsulfanyl]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-13-3-2-4-14(11-13)12-21-10-9-20-16-7-5-15(6-8-16)17(18)19/h2-8,11H,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBGGZPGILWJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCOC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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